[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
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Overview
Description
[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a unique combination of isoquinoline, piperidine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic synthesis. The initial steps often include the preparation of the isoquinoline and pyrazole intermediates, followed by their coupling through a piperidine linker. Key reaction conditions may include:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Temperature: Reactions may be conducted at room temperature or under reflux conditions, depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
Medicinally, [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone has potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a target for drug development and pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoquinoline and pyrazole moieties could play a role in binding to the active site of enzymes or receptors, while the piperidine linker may influence the overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinylmethanone
- 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid hydrochloride
- (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(furan-2-yl)prop-2-en-1-one
Uniqueness
What sets [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone apart is its combination of structural features. The presence of both isoquinoline and pyrazole rings, linked by a piperidine moiety, provides a unique scaffold that can interact with a variety of biological targets. This structural diversity enhances its potential for therapeutic applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-14-9-18(23-22-14)21(26)25-7-4-5-17(13-25)24-8-6-15-10-19(27-2)20(28-3)11-16(15)12-24/h9-11,17H,4-8,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGISAIRBNYPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC(C2)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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